molecular formula C5H12O6S2 B100257 1,3-Propanediol dimethanesulfonate CAS No. 15886-84-7

1,3-Propanediol dimethanesulfonate

Cat. No. B100257
CAS RN: 15886-84-7
M. Wt: 232.3 g/mol
InChI Key: MAIFZJHANFOZHK-UHFFFAOYSA-N
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Description

1,3-Propanediol dimethanesulfonate is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical behavior and properties that might be expected from this compound. The first paper describes dimeric 1,3-propanediaminetetraacetato lanthanides, which are coordination compounds involving lanthanide ions and a 1,3-propanediaminetetraacetic acid ligand . The second paper discusses the synthesis and characterization of dimeric complexes formed with 3-mercapto-1,2-propanediol and its derivatives as ligands with cobalt, copper, and silver . These studies provide a foundation for understanding the synthesis, molecular structure, and potential chemical reactions of similar compounds.

Synthesis Analysis

The synthesis of the compounds in the first paper involves the reaction of lanthanide ions with 1,3-propanediaminetetraacetic acid to form dimeric complexes . In the second paper, the synthesis of dimeric complexes is achieved by reacting 3-mercapto-1,2-propanediol and its derivatives with metal complexes in tetrahydrofuran . These methods demonstrate the potential for creating complex structures through the careful selection of ligands and reaction conditions, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of the complexes in the first paper shows lanthanide ions coordinated by nitrogen and oxygen atoms from the ligand, forming a central structure with a four-membered ring . The second paper does not provide detailed structural information but indicates the formation of dimeric species with metal ions bridged by the ligand . These findings suggest that this compound could also form complex structures with metal ions, potentially leading to interesting coordination geometries.

Chemical Reactions Analysis

The first paper reports that the dimeric lanthanide complexes exhibit catalytic activity towards the oxidative coupling reaction of methane, with the conversion of methane and selectivity to C2 hydrocarbons . This indicates that similar compounds, such as this compound, might also participate in or catalyze chemical reactions, depending on their structure and the metals involved.

Physical and Chemical Properties Analysis

The complexes in the first paper are soluble in water, which is a significant physical property that can affect their application in catalysis and other reactions . The thermal products from these complexes are described as rod- and poly-shaped, which are identified as lanthanum oxocarbonate and a mixture of La2O3, SrCO3, and La2O2CO3 . These properties, including solubility, shape, and thermal stability, are essential for understanding how this compound might behave under different conditions.

Scientific Research Applications

Catalytic Hydrogenation

1,3-Propanediol can be produced from vapor-phase catalytic hydrogenation of dimethyl malonate on a Cu/SiO2 catalyst. This alternative production route offers insights into the catalytic reaction network, providing guidance for the design of catalysts for regioselective hydrogenation of CO bonds in dimethyl malonate (Zheng, Zhu, Li, & Ji, 2017).

Biotechnological Production

1,3-Propanediol is a key monomer for various industrial applications. Biotechnological production methods, including microbial synthesis from glycerol and sugars, are explored. These methods are economically viable and environmentally friendly. Advances in genetic and metabolic engineering of microorganisms are central to increasing the efficiency and yield of 1,3-Propanediol (Kaur, Srivastava, & Chand, 2012), (Yang et al., 2018).

Extraction and Purification Techniques

The separation of 1,3-Propanediol from fermentation broth is a significant cost factor in its production. Various extraction and purification methods, such as evaporation, distillation, membrane filtration, and ionic liquid-based aqueous two-phase systems, are studied for their efficiency and economic viability (Xiu & Zeng, 2008), (Müller & Górak, 2012).

Metabolic Engineering

Metabolic engineering has enabled the development of recombinant strains that utilize cost-effective feedstocks like D-glucose for the production of 1,3-Propanediol. This approach demonstrates the potential of metabolic engineering in increasing societal benefits through renewable resource-based chemical production (Nakamura & Whited, 2003).

Other Applications

1,3-Propanediol also finds applications in the polymer industry for the synthesis of polyethers, polyesters, and polyurethanes. Studies explore its use as a chain extender in the synthesis of model polyurethanes and the effects on mechanical properties and microstructure (Guo et al., 2018).

Mechanism of Action

Target of Action

Propylene dimethanesulfonate, also known as 1,3-Propanediol dimethanesulfonate or Trimethylene dimethanesulfonate, is a type of methanesulfonate ester. These esters are biological alkylating agents . The primary targets of these agents are nucleophilic sites within the intracellular environment .

Mode of Action

The alkyl-oxygen bonds of these esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It’s known that methanesulfonate esters of dihydric and polyhydric alcohols, which include propylene dimethanesulfonate, are biological alkylating agents . They interact with nucleophilic sites within the cell, which could potentially affect various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar methanesulfonate esters have been studied . These studies suggest that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The result of propylene dimethanesulfonate’s action is likely to be the alkylation of nucleophilic sites within the cell . This can lead to various molecular and cellular effects, depending on the specific targets and the extent of alkylation. For instance, some methanesulfonate esters have shown antitumor activity .

Safety and Hazards

According to the safety data sheet, personal protective equipment should be used as required. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Remove all sources of ignition. Take precautionary measures against static discharges .

Future Directions

The global 1,3-propanediol (PDO) market is expected to reach US$ 879.5 million by 2030, with an annual growth rate of more than 10.7% . The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . The development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

properties

IUPAC Name

3-methylsulfonyloxypropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O6S2/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFZJHANFOZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884857
Record name 1,3-Propanediol, 1,3-dimethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15886-84-7
Record name 1,3-Propanediol, 1,3-dimethanesulfonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol dimethanesulfonate
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Record name Propylene dimethanesulfonate
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Record name 1,3-Propanediol, 1,3-dimethanesulfonate
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Record name 1,3-Propanediol, 1,3-dimethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-PROPANEDIOL DIMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-propanediol dimethanesulfonate induce sterility in male house flies?

A1: this compound primarily acts by inducing dominant lethal mutations in sperm cells []. This means that while sperm production is not completely halted, the resulting fertilized eggs are largely non-viable. Research shows that after injecting male houseflies with 20 µg of this compound, the majority of sperm carried dominant lethal mutations, leading to sterility in initial matings []. Microscopic examination of the testes revealed damage to meiotic and premeiotic cells, with pycnotic nuclei observed one day after injection and spermatocytes exhibiting chromosomal bridges and fragments within two to three days post-injection [].

Q2: What are the differences in the effects of this compound and x-ray radiation on the reproductive systems of male house flies?

A2: While both this compound and x-ray radiation can induce sterility in male house flies, their mechanisms and long-term effects differ significantly []. This compound primarily damages developing sperm cells, leading to dominant lethal mutations but not complete cessation of sperm production []. In contrast, x-ray radiation at a dose of 3 kR eliminates all gonial cells, completely halting spermatogenesis []. This difference in action is reflected in the recovery of fertility: males treated with this compound can regain fertility with repeated mating as healthy sperm are produced, while x-ray irradiated males remain permanently sterile [].

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